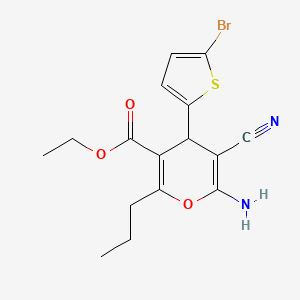
ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In materials science, this compound has been used as a building block for the synthesis of novel fluorescent materials. In organic synthesis, this compound has been used as a versatile starting material for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in regulating cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. By inhibiting this pathway, ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate can induce apoptosis and inhibit cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate can induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce tumor size in animal models. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, and may have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate in lab experiments is its versatility as a starting material for the synthesis of various heterocyclic compounds. Additionally, this compound has been shown to exhibit potent anticancer activity, making it a promising candidate for further study in cancer research. One limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
Future Directions
For research on ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate include further studies on its anticancer activity and mechanism of action, as well as exploration of its potential applications in other fields such as materials science and organic synthesis. Additionally, research could focus on developing more efficient and accessible synthesis methods for this compound, as well as exploring its potential as a therapeutic agent for other diseases beyond cancer.
Synthesis Methods
The synthesis of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate involves the reaction of 5-bromo-2-thiophenecarboxaldehyde, malononitrile, and ethyl 2-bromo-2-methylpropionate in the presence of a base catalyst. The resulting product is then subjected to a condensation reaction with 1,3-diaminopropane to yield the final product.
properties
IUPAC Name |
ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-3-5-10-14(16(20)21-4-2)13(9(8-18)15(19)22-10)11-6-7-12(17)23-11/h6-7,13H,3-5,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQZSPPKBGMWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(S2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-propyl-4H-pyran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925229.png)
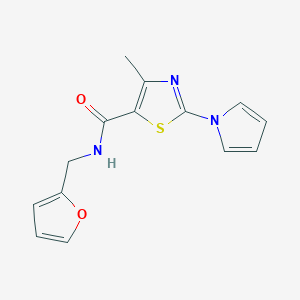
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4925240.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)
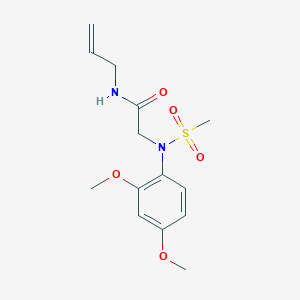
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B4925262.png)
![4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4925270.png)
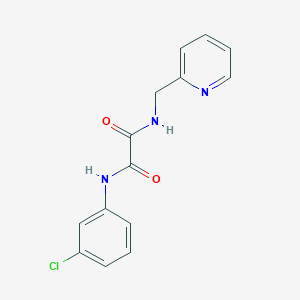

![3-[1-(2-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4925285.png)
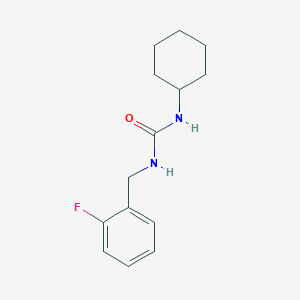
![2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925314.png)